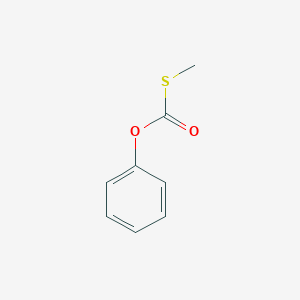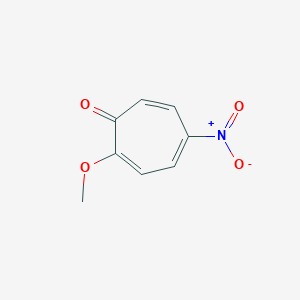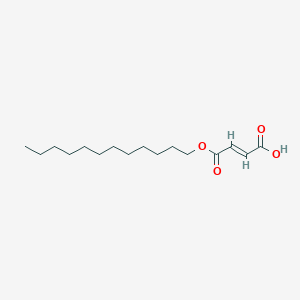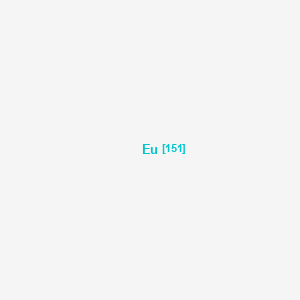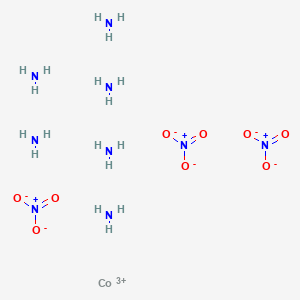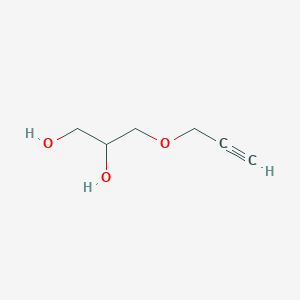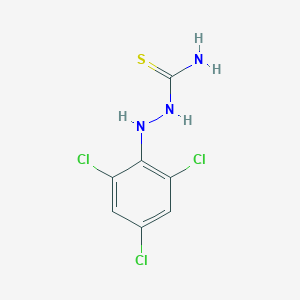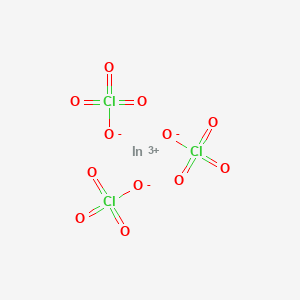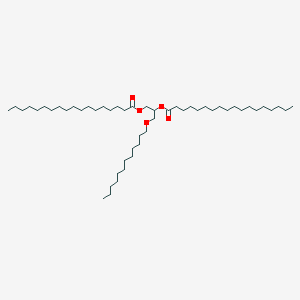
1-Dodecyl-2,3-distearoylglycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl-2,3-distearoylglycerol (DOSG) is a synthetic lipid molecule that has gained attention in the scientific community due to its unique properties. DOSG is a glycerolipid composed of two stearic acid molecules and one dodecyl alcohol molecule. It has been found to have potential applications in various fields such as drug delivery, nanotechnology, and biomedicine.
Mechanism Of Action
The mechanism of action of 1-Dodecyl-2,3-distearoylglycerol is not fully understood. However, it is believed that 1-Dodecyl-2,3-distearoylglycerol interacts with cell membranes and alters their properties. 1-Dodecyl-2,3-distearoylglycerol has been shown to increase membrane fluidity and permeability, which may enhance drug delivery and improve the efficacy of anti-inflammatory and anti-tumor agents.
Biochemical And Physiological Effects
1-Dodecyl-2,3-distearoylglycerol has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the growth of cancer cells. 1-Dodecyl-2,3-distearoylglycerol has also been found to increase the activity of antioxidant enzymes and protect against oxidative stress.
Advantages And Limitations For Lab Experiments
1-Dodecyl-2,3-distearoylglycerol has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It is also biocompatible and has low toxicity. However, 1-Dodecyl-2,3-distearoylglycerol has some limitations. It is relatively expensive compared to other surfactants, and its use may require specialized equipment and expertise.
Future Directions
There are several future directions for research on 1-Dodecyl-2,3-distearoylglycerol. One area of interest is the development of 1-Dodecyl-2,3-distearoylglycerol-based drug delivery systems for the treatment of various diseases. Another area of research is the use of 1-Dodecyl-2,3-distearoylglycerol as a surfactant in the synthesis of nanoparticles for biomedical applications. Additionally, further studies are needed to elucidate the mechanism of action of 1-Dodecyl-2,3-distearoylglycerol and its potential applications in biomedicine.
Conclusion:
In summary, 1-Dodecyl-2,3-distearoylglycerol is a synthetic lipid molecule that has potential applications in various fields of scientific research. Its unique properties make it a promising candidate for drug delivery, nanotechnology, and biomedicine. Further research is needed to fully understand the mechanism of action of 1-Dodecyl-2,3-distearoylglycerol and its potential applications in these fields.
Synthesis Methods
1-Dodecyl-2,3-distearoylglycerol can be synthesized through a two-step process. In the first step, stearic acid is reacted with dodecyl alcohol to form 1-dodecyl-2,3-distearyl glycerol. In the second step, this intermediate is hydrogenated to produce 1-Dodecyl-2,3-distearoylglycerol. The synthesis of 1-Dodecyl-2,3-distearoylglycerol is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
1-Dodecyl-2,3-distearoylglycerol has potential applications in various fields of scientific research. In drug delivery, 1-Dodecyl-2,3-distearoylglycerol can be used as a carrier for hydrophobic drugs due to its amphiphilic nature. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs. 1-Dodecyl-2,3-distearoylglycerol can also be used as a surfactant in nanotechnology to stabilize nanoparticles and improve their dispersibility. In biomedicine, 1-Dodecyl-2,3-distearoylglycerol has been found to have anti-inflammatory and anti-tumor properties.
properties
CAS RN |
10322-32-4 |
|---|---|
Product Name |
1-Dodecyl-2,3-distearoylglycerol |
Molecular Formula |
C51H100O5 |
Molecular Weight |
793.3 g/mol |
IUPAC Name |
(3-dodecoxy-2-octadecanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C51H100O5/c1-4-7-10-13-16-19-22-24-26-28-30-32-35-38-41-44-50(52)55-48-49(47-54-46-43-40-37-34-21-18-15-12-9-6-3)56-51(53)45-42-39-36-33-31-29-27-25-23-20-17-14-11-8-5-2/h49H,4-48H2,1-3H3 |
InChI Key |
PTFPZKGPJIEOSX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
synonyms |
Bisstearic acid 1-[(dodecyloxy)methyl]ethylene ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)
